molecular formula C45H77N3O15S B13847207 3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4

3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4

Cat. No.: B13847207
M. Wt: 936.2 g/mol
InChI Key: UXWVLGKGQGGAID-UOWGCYRQSA-N
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Description

3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is often used as a reference standard in pharmaceutical research and quality control. Its molecular formula is C45H77N3O15S, and it has a molecular weight of 932.17 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 involves multiple steps, starting from azithromycinThe reaction conditions typically involve the use of specific reagents and catalysts under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the quality and yield of the final product. The production is carried out under strict regulatory guidelines to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-N-[[4-(Acetylamino)phenyl]sulfonyl]-3’-N-demethyl Azithromycin-d4 is unique due to its specific structural modifications, which make it a valuable reference standard in pharmaceutical research. Its deuterium labeling (d4) also makes it useful in mass spectrometry studies for accurate quantification and analysis .

Properties

Molecular Formula

C45H77N3O15S

Molecular Weight

936.2 g/mol

IUPAC Name

N-[2,3,5,6-tetradeuterio-4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1/i16D,17D,18D,19D

InChI Key

UXWVLGKGQGGAID-UOWGCYRQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)N(C)[C@H]2C[C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]3(C)O)C)C)C)O)(C)O)CC)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)C)[2H]

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

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